T-2 triol

Catalog No.
S544362
CAS No.
34114-98-2
M.F
C20H30O7
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-2 triol

CAS Number

34114-98-2

Product Name

T-2 triol

IUPAC Name

[10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

Molecular Formula

C20H30O7

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3

InChI Key

DDAUKBBLCGQHIP-UHFFFAOYSA-N

SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO

Solubility

Soluble in DMSO

Synonyms

3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene, scirpentriol, T-2 triol

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO

Description

The exact mass of the compound T-2 triol is 382.1992 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Trichothecenes - Trichothecenes, Type A - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

T-2 Triol, also known as 3α,4β,15-Trihydroxy-8α-(3-methylbutyryloxy)-12,13-epoxytrichothec-9-ene, is a mycotoxin produced by certain fungal species, most notably Fusarium sporotrichioides and Fusarium verticillioides []. While it can cause serious health problems in humans and animals, T-2 Triol has some interesting properties that make it valuable for scientific research. Here's a breakdown of its two main applications:

Toxicological Studies

Due to its potent toxicity, T-2 Triol is used in research to study the mechanisms of cell death and protein synthesis inhibition. This research can provide valuable insights into various diseases and conditions.

  • Inhibiting Protein Synthesis

    T-2 Triol disrupts ribosomes, the cellular machinery responsible for protein production. By studying how T-2 Triol disrupts this process, researchers can gain a better understanding of protein synthesis regulation and its role in various diseases like cancer [].

  • Cell Death Pathways

    T-2 Triol can induce apoptosis (programmed cell death) and necrosis (cell death due to injury). Studying these cell death pathways triggered by T-2 Triol can help researchers understand how cells die in various diseases and develop new therapeutic strategies [].

Analytical Standard

T-2 Triol is available as a commercially prepared standard solution for use in analytical chemistry [].

  • HPLC and Mass Spectrometry: Due to its well-defined chemical structure, T-2 Triol is a valuable tool for calibrating and validating high-performance liquid chromatography (HPLC) and mass spectrometry techniques used to detect mycotoxins in food and agricultural products [, ].

T-2 triol is a significant metabolite of T-2 toxin, a potent mycotoxin produced by various species of the Fusarium fungi, particularly Fusarium sporotrichioides. This compound belongs to the class of trichothecenes, characterized by a tetracyclic sesquiterpenoid structure that includes an epoxide ring and several hydroxyl groups. T-2 triol is formed through metabolic processes involving hydrolysis and oxidation reactions, primarily in mammals and some plant species .

The chemical structure of T-2 triol features multiple functional groups that contribute to its biological activity and toxicity, including hydroxyl groups at specific carbon positions. The presence of these groups enhances its reactivity, allowing it to interact with cellular components such as proteins and nucleic acids, which can lead to significant biological effects .

As a metabolite of T-2 toxin, T-2 triol is not expected to have the same potent toxic effects. However, some studies suggest it might retain some degree of cytotoxicity, particularly affecting cell viability in specific cell lines []. The exact mechanism of action for these effects remains under investigation.

During its metabolism. Key reactions include:

  • Hydrolysis: This is the primary metabolic pathway for T-2 toxin, leading to the formation of T-2 triol and other metabolites such as HT-2 toxin. Hydrolysis typically occurs at the acetyloxy group at C-4, resulting in the loss of an acetyl group .
  • Oxidation: Involves the addition of oxygen or removal of hydrogen, transforming T-2 triol into other metabolites through enzymatic pathways. This includes the conversion to 3′-hydroxy-T-2 and other hydroxylated forms .
  • Deacetylation: This reaction involves the removal of an acetyl group from T-2 toxin, which is a common transformation leading to the formation of T-2 triol and HT-2 toxin .

These reactions are facilitated by various enzymes in mammals, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

T-2 triol exhibits notable biological activities, primarily related to its toxicity. It has been shown to:

  • Inhibit Protein Synthesis: T-2 triol interferes with ribosomal function, particularly affecting the 60S ribosomal subunit. This inhibition can lead to reduced protein synthesis in rapidly dividing cells such as those in the gastrointestinal tract and bone marrow .
  • Induce Apoptosis: The compound can trigger programmed cell death in various cell types, contributing to its toxic effects .
  • Cause Oxidative Stress: Exposure to T-2 triol can elevate lipid peroxidation levels and induce DNA damage through oxidative mechanisms .

The compound's toxicity is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules.

T-2 triol is synthesized both naturally and artificially:

  • Natural Synthesis:
    • Produced by Fusarium fungi during their growth on contaminated grains such as wheat and barley. The biosynthetic pathway begins with trichodiene and involves multiple oxidation steps leading to T-2 toxin, which is then metabolized into T-2 triol .
  • Chemical Synthesis:
    • Laboratory synthesis typically involves chemical modifications of T-2 toxin through hydrolysis or enzymatic reactions using microbial systems. For instance, biotransformation methods employing yeast or bacteria can facilitate the conversion of T-2 toxin into T-2 triol through deacetylation processes .

  • Toxicological Studies: Used extensively in studies assessing the effects of mycotoxins on health in humans and animals.
  • Food Safety Research: Investigated for its presence in contaminated food products, helping develop methods for detection and quantification of mycotoxins in agricultural commodities .

Research on T-2 triol interactions focuses on its metabolic pathways and toxicological effects:

  • Metabolic Pathways: Studies have identified various metabolites formed during the metabolism of T-2 toxin in different species. For example, significant differences exist in how rodents, pigs, and humans metabolize T-2 toxin into T-2 triol or HT-2 toxin .
  • Cellular Interactions: Investigations reveal that T-2 triol interacts with cellular components leading to disruptions in protein synthesis and cellular signaling pathways .

T-2 triol shares structural similarities with several other mycotoxins within the trichothecene family. Here are some comparable compounds:

CompoundDescriptionUnique Features
HT-2 toxinA major metabolite of T-2 toxinLess toxic than T-2; primarily formed via deacetylation
DeoxynivalenolAnother type B trichotheceneKnown for causing feed refusal in livestock
NivalenolA type B trichothecene similar in structureExhibits immunosuppressive effects
Fusarenon-XA type A trichotheceneHas a different substitution pattern affecting toxicity
NeosolaniolA metabolite related to both T-2 and HT-2 toxinsLess studied; potential for similar biological effects

T-2 triol is unique due to its specific structural features that enhance its reactivity and toxicity compared to these similar compounds. Its role as a potent inhibitor of protein synthesis makes it particularly noteworthy within the trichothecene family.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

382.19915329 g/mol

Monoisotopic Mass

382.19915329 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

Dates

Modify: 2023-08-15
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